molecular formula C8H14N4 B055712 1-(1-methyl-1H-imidazol-2-yl)piperazine CAS No. 113049-35-7

1-(1-methyl-1H-imidazol-2-yl)piperazine

Cat. No.: B055712
CAS No.: 113049-35-7
M. Wt: 166.22 g/mol
InChI Key: OYBUININCBHVPI-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-imidazol-2-yl)piperazine is a heterocyclic compound that features both an imidazole and a piperazine ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both imidazole and piperazine moieties in its structure imparts unique chemical and biological properties.

Scientific Research Applications

1-(1-Methyl-1H-imidazol-2-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-imidazol-2-yl)piperazine typically involves the reaction of 1-methylimidazole with piperazine under controlled conditions. One common method involves the alkylation of 1-methylimidazole with a suitable piperazine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced under catalytic hydrogenation conditions.

    Substitution: Both the imidazole and piperazine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperazine rings .

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)piperazine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The piperazine ring can interact with biological receptors, potentially modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

  • 1-(1-Methyl-1H-imidazol-2-yl)methylpiperazine
  • 1-(1-Methyl-1H-imidazol-2-yl)phenylmethylpiperazine
  • 2-Bromo-1-methyl-1H-imidazole

Uniqueness: 1-(1-Methyl-1H-imidazol-2-yl)piperazine is unique due to the specific arrangement of the imidazole and piperazine rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(1-methylimidazol-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-11-5-4-10-8(11)12-6-2-9-3-7-12/h4-5,9H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBUININCBHVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611241
Record name 1-(1-Methyl-1H-imidazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113049-35-7
Record name 1-(1-Methyl-1H-imidazol-2-yl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113049-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methyl-1H-imidazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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